molecular formula C9H14N2O B145746 (2-Tert-butylpyrimidin-5-yl)methanol CAS No. 126230-74-8

(2-Tert-butylpyrimidin-5-yl)methanol

Cat. No. B145746
M. Wt: 166.22 g/mol
InChI Key: HJHBRWIYJRVZCK-UHFFFAOYSA-N
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Description

Synthesis of 2-t-butyl-5-hydroxypyrimidine

The synthesis of 2-t-butyl-5-hydroxypyrimidine, also known as (2-Tert-butylpyrimidin-5-yl)methanol, has been explored through the hydrolysis of 2-t-butyl-5-halopyrimidines. Specifically, the reaction involves the use of sodium methoxide in methanol to yield the desired hydroxypyrimidine compound. The process is noted for its efficiency in reducing the formation of the side reaction product, 2-t-butylpyrimidine, particularly when using the bromo derivative and with the addition of catalytic amounts of elemental sulfur .

Molecular Structure Analysis

While the provided data does not include direct information on the molecular structure analysis of (2-Tert-butylpyrimidin-5-yl)methanol, the synthesis process suggests that the compound possesses a pyrimidine ring with a tert-butyl group at the 2-position and a hydroxymethyl group at the 5-position. The presence of the tert-butyl group is likely to influence the steric properties of the molecule, potentially affecting its reactivity and physical properties.

Chemical Reactions Analysis

The abstracts provided do not detail the chemical reactions specific to (2-Tert-butylpyrimidin-5-yl)methanol. However, the electrochemical oxidation of a related compound, 2,6-di-tert-butyl-4-methylphenol, in methanol containing sodium methoxide, results in various oxidized products. This suggests that under electrochemical conditions, compounds with tert-butyl groups can undergo oxidation leading to a variety of products, which may also be applicable to the oxidation behavior of (2-Tert-butylpyrimidin-5-yl)methanol .

Physical and Chemical Properties Analysis

Relevant Case Studies

No specific case studies are mentioned in the provided abstracts. However, the synthesis method described for (2-Tert-butylpyrimidin-5-yl)methanol could serve as a case study for the efficient production of halogenated pyrimidine derivatives with minimal side products . Additionally, the electrochemical oxidation study of a related compound provides insight into the potential reactivity of tert-butyl-substituted compounds under oxidative conditions, which could be relevant for future studies on (2-Tert-butylpyrimidin-5-yl)methanol .

Scientific Research Applications

1. Hydrogen Bonding and Solution Behavior

(2-Tert-butylpyrimidin-5-yl)methanol's structural characteristics make it relevant in the study of hydrogen bonding in binary mixtures. Marczak, Heintz, and Bucek (2004) conducted calorimetric investigations of hydrogen bonding in binary mixtures containing pyridine and its methyl-substituted derivatives, which can relate to the pyrimidine structure of (2-Tert-butylpyrimidin-5-yl)methanol. Their findings highlighted the importance of hydrogen bonding in understanding the solution behavior of such compounds Marczak, Heintz, & Bucek, 2004.

2. Intramolecular and Intermolecular Interactions

The compound’s potential for intramolecular and intermolecular interactions, including hydrogen bonding and solvent-driven rotamerization, has been noted in similar compounds. Lomas (2001) discussed the solvent-driven rotamerization in 3,4-(ethylenedioxy)-2-thienyldi(tert-alkyl)methanols, indicating the delicate balance between intra- and intermolecular forces that could be relevant to (2-Tert-butylpyrimidin-5-yl)methanol Lomas, 2001.

3. Catalysis and Chemical Synthesis

(2-Tert-butylpyrimidin-5-yl)methanol might be implicated in catalytic processes or chemical syntheses, similar to its structural analogs. For instance, Kundu, Brennessel, and Jones (2011) studied C–N bond activation of tert-butyl isocyanide, suggesting potential catalytic or synthetic applications for (2-Tert-butylpyrimidin-5-yl)methanol in forming metal-cyanide bonds or related reactions Kundu, Brennessel, & Jones, 2011.

4. Supramolecular Assembly

The structural features of (2-Tert-butylpyrimidin-5-yl)methanol could make it suitable for constructing supramolecular arrays, as seen in related pyrimidine compounds. Balaban, Goddard, Linke-Schaetzel, and Lehn (2003) found that 2-aminopyrimidin-5-yl ligands are good candidates for creating supramolecular porphyrin arrays, hinting at similar potential applications for (2-Tert-butylpyrimidin-5-yl)methanol in light-harvesting or other supramolecular assemblies Balaban, Goddard, Linke-Schaetzel, & Lehn, 2003.

5. Pharmaceutical Implications

While direct pharmaceutical applications of (2-Tert-butylpyrimidin-5-yl)methanol are not evident, its structural analogs have been explored in medicinal chemistry, indicating potential relevance. For instance, Zinchenko, Muzychka, Biletskiy, and Smolii (2018) studied the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters, suggesting that compounds with a pyrimidine moiety, similar to (2-Tert-butylpyrimidin-5-yl)methanol, could be of interest in the synthesis of biologically active compounds Zinchenko, Muzychka, Biletskiy, & Smolii, 2018.

properties

IUPAC Name

(2-tert-butylpyrimidin-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-9(2,3)8-10-4-7(6-12)5-11-8/h4-5,12H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHBRWIYJRVZCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C(C=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Tert-butylpyrimidin-5-yl)methanol

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